molecular formula C14H10N2O3S B391638 2-Amino-7-methyl-5-oxo-4-thiophen-2-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-Amino-7-methyl-5-oxo-4-thiophen-2-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B391638
M. Wt: 286.31 g/mol
InChI Key: PJDTZFALUHHEAN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[4,3-b]pyran family, characterized by fused pyran rings with substituents at positions 2, 4, 5, and 5. Its structure includes:

  • 7-Methyl group: Influences steric and electronic properties.
  • 5-Oxo moiety: Contributes to polarity and tautomerism.
  • 4-Thiophen-2-yl group: A sulfur-containing aromatic substituent, distinguishing it from phenyl or substituted phenyl analogs.
  • 3-Carbonitrile: A strong electron-withdrawing group affecting electronic density and intermolecular interactions.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-7-5-9-12(14(17)18-7)11(10-3-2-4-20-10)8(6-15)13(16)19-9/h2-5,11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDTZFALUHHEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-7-methyl-5-oxo-4-thiophen-2-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the molecular formula C14H10N2O3S and a molecular weight of 286.31 g/mol. It features a pyran ring fused with a thiophene moiety and a cyano group, which are critical for its biological properties.

PropertyValue
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
PurityTypically 95%

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. In a study assessing antiproliferative effects against various cancer cell lines (MCF-7, HCT-116, HepG2), derivatives of pyrano[4,3-b]pyran structures showed significant cytotoxicity compared to standard drugs such as vinblastine and doxorubicin .

Key Findings:

  • Cell Lines Tested: MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), HepG2 (liver carcinoma).
  • Assay Method: MTT assay was employed to evaluate cell viability.

The mechanism by which this compound exerts its antitumor effects may involve disruption of microtubule formation during mitosis, similar to other known anticancer agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of 2-Amino-7-methyl-5-oxo-4-thiophen-2-yl derivatives often correlates with structural features:

  • Substituent Position: The lipophilicity of substituents at specific positions on the pyran ring affects potency.
  • Functional Groups: The presence of amino and cyano groups enhances biological activity by facilitating interactions with cellular targets.

Antioxidant Properties

Recent studies have also highlighted the antioxidant potential of this compound. Compounds within the same chemical family have demonstrated significant free radical scavenging abilities, which contribute to their therapeutic profiles in preventing oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Activity:
    • Conducted on synthesized derivatives including 2-Amino-7-methyl analogs.
    • Resulted in IC50 values indicating strong inhibition of tumor growth across multiple cell lines.
  • Antioxidant Activity Evaluation:
    • Conducted using DPPH radical scavenging assay.
    • Results showed comparable efficacy to ascorbic acid, suggesting potential use in formulations aimed at oxidative stress mitigation.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-Amino-7-methyl-5-oxo-4-thiophen-2-yl derivatives exhibit notable antitumor properties. A study assessed the antiproliferative effects against various cancer cell lines, including MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and HepG2 (liver carcinoma). The results demonstrated significant cytotoxicity compared to standard drugs such as vinblastine and doxorubicin.

Key Findings:

  • Cell Lines Tested : MCF-7, HCT-116, HepG2.
  • Assay Method : MTT assay was employed to evaluate cell viability.

The mechanism of action appears to involve disruption of microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Similar compounds have demonstrated significant free radical scavenging abilities, contributing to therapeutic profiles aimed at preventing oxidative stress-related diseases.

Evaluation Method:

The antioxidant activity was evaluated using the DPPH radical scavenging assay, showing efficacy comparable to ascorbic acid.

Structure–Activity Relationship (SAR)

The biological activity of 2-Amino-7-methyl-5-oxo-4-thiophen-2-yl derivatives often correlates with specific structural features:

Substituent Position : The lipophilicity of substituents at particular positions on the pyran ring affects potency.

Functional Groups : The presence of amino and cyano groups enhances biological activity by facilitating interactions with cellular targets.

Case Studies

  • Anticancer Activity Study :
    • Conducted on synthesized derivatives including 2-Amino-7-methyl analogs.
    • Resulted in IC50 values indicating strong inhibition of tumor growth across multiple cell lines.
  • Antioxidant Activity Evaluation :
    • Conducted using DPPH radical scavenging assay.
    • Results showed comparable efficacy to ascorbic acid, suggesting potential use in formulations aimed at oxidative stress mitigation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound (Position 4 Substituent) Synthesis Yield (%) Melting Point (°C) Key References
Phenyl 79–92 236–238
1-Naphthyl Not reported Not reported
4-Methoxyphenyl Not reported Not reported
3-Nitrophenyl 67 234–236
4-Butoxyphenyl Not reported Not reported
Thiophen-2-yl (Target Compound) Not reported* Not reported*

*Data inferred from structural analogs.

Key Catalysts/Conditions:
  • Fe3O4@UiO@DAS : Achieves yields up to 92% for phenyl derivatives under reflux .
  • Ultrasonic Irradiation : Reduces reaction time (1 hour) with yields of 72–83% for aryl analogs .
  • Protic Ionic Liquids : Enhance green chemistry metrics and achieve yields >90% for phenyl derivatives .

The thiophen-2-yl derivative likely requires tailored conditions due to the reactivity of thiophene-2-carbaldehyde, which may exhibit different electronic effects compared to benzaldehyde derivatives.

Crystallographic and Physical Properties

  • Phenyl Derivatives: Crystallize in monoclinic systems (space group C2/c) with lattice parameters a = 2.149 nm, b = 0.825 nm, c = 1.791 nm .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups (e.g., 3-Nitrophenyl) : Enhance reactivity toward nucleophilic additions .
  • Thiophen-2-yl Group : The sulfur atom’s lone pairs may delocalize electron density, creating a unique electronic environment that influences both reactivity and intermolecular interactions.

Preparation Methods

Multi-Component Reaction Using Heteropolyacid Catalysis

A green and efficient one-pot synthesis route employs heteropolyacid catalysts, such as H₆P₂W₁₈O₆₂·18H₂O, in aqueous media. This method involves the condensation of 4-hydroxy-6-methylpyran-2-one (1 mmol), thiophene-2-carbaldehyde (1 mmol), and malononitrile (1.2 mmol) under reflux conditions . The catalyst (1 mol%) facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the pyranone derivative.

Reaction Conditions

  • Catalyst : H₆P₂W₁₈O₆₂·18H₂O (1 mol%)

  • Solvent : Water

  • Temperature : Reflux (100°C)

  • Time : 30–45 minutes

  • Yield : 85–92%

The aqueous medium enhances sustainability, while the heteropolyacid’s Brønsted acidity accelerates intermediate formation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the product’s structure, with characteristic peaks for the thiophene ring (δ = 7.2–7.4 ppm in ¹H NMR) and cyano group (ν = 2210 cm⁻¹ in IR) .

Sodium Acetate-Catalyzed Synthesis in Ethanolic Media

A widely adopted method uses sodium acetate as a base catalyst in ethanol. This approach modifies the classical Hantzsch pyran synthesis by substituting benzaldehyde with thiophene-2-carbaldehyde . The reaction mechanism proceeds as follows:

  • Knoevenagel Adduct Formation : Thiophene-2-carbaldehyde and malononitrile condense to form an α,β-unsaturated nitrile.

  • Michael Addition : 4-Hydroxy-6-methylpyran-2-one attacks the nitrile’s electrophilic β-carbon.

  • Cyclization : Intramolecular hemiacetal formation yields the pyrano[4,3-b]pyran core.

Reaction Conditions

  • Catalyst : Sodium acetate (0.3 mmol)

  • Solvent : Ethanol (5 mL)

  • Temperature : Reflux (78°C)

  • Time : 1 hour

  • Yield : 89–95%

The product precipitates upon cooling and is purified via recrystallization from ethanol. X-ray crystallography reveals a planar pyranopyran system with a dihedral angle of 8.2° between the thiophene and pyran rings .

Enzyme-Catalyzed Promiscuous Reaction

Lipase-catalyzed MCRs offer an enzymatic route under mild conditions. A three-component system using Candida antarctica lipase B (CAL-B) in methanol achieves cyclization via a promiscuous mechanism .

Reaction Conditions

  • Catalyst : CAL-B (10 mg/mmol)

  • Solvent : Methanol

  • Temperature : 40°C

  • Time : 6 hours

  • Yield : 78–84%

The enzyme’s active site stabilizes the transition state during cyclization, as evidenced by molecular docking studies. This method avoids harsh acids/bases, making it suitable for acid-sensitive substrates.

Base-Promoted Domino Reaction in Dimethylformamide

A domino protocol using powdered KOH in dimethylformamide (DMF) enables sequential Knoevenagel-Michael-cyclization reactions . The base deprotonates malononitrile, initiating nucleophilic attack on the aldehyde.

Reaction Conditions

  • Base : KOH (2.2 mmol)

  • Solvent : DMF (5 mL)

  • Temperature : 100°C

  • Time : 2 hours

  • Yield : 82–88%

This method tolerates electron-withdrawing substituents on the aldehyde, though thiophene-2-carbaldehyde requires extended reaction times (3 hours) due to steric hindrance.

Comparative Analysis of Methodologies

Method Catalyst Solvent Temperature Time Yield Advantages
Heteropolyacid catalysisH₆P₂W₁₈O₆₂·18H₂OWater100°C45 min92%Eco-friendly, reusable catalyst
Sodium acetateCH₃COONaEthanol78°C1 h95%High yield, simple workup
Enzyme catalysisCAL-BMethanol40°C6 h84%Mild conditions, no toxic byproducts
KOH-promotedKOHDMF100°C3 h88%Broad substrate scope

Structural Confirmation and Analytical Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.34 (s, 3H, CH₃),

  • δ 4.12 (d, J = 6.8 Hz, 1H, H-4),

  • δ 6.98–7.42 (m, 3H, thiophene-H),

  • δ 7.89 (s, 2H, NH₂) .

¹³C NMR :

  • 168.5 ppm (C=O),

  • 159.2 ppm (C≡N),

  • 119.8–142.3 ppm (thiophene carbons) .

IR (KBr) :

  • 3350 cm⁻¹ (NH₂),

  • 2210 cm⁻¹ (C≡N),

  • 1665 cm⁻¹ (C=O) .

Challenges and Optimization Strategies

  • Thiophene Reactivity : The electron-rich thiophene ring slows Knoevenagel condensation. Pre-activating the aldehyde with acetic acid improves reaction rates .

  • Byproduct Formation : Competing pathways may yield 5-aminopyrazole derivatives. Using excess malononitrile (1.2 equiv) suppresses this .

  • Solvent Choice : Ethanol and water enhance solubility of polar intermediates, whereas DMF accelerates base-mediated steps .

Q & A

Advanced Research Question

  • Steric Effects : Bulky groups at the 4-thiophen-2-yl position hinder nucleophilic attack at C-3.
  • Electronic Effects : Electron-withdrawing groups (e.g., –CN) activate the pyran ring for electrophilic substitution.
    Case Study : Nitration at the para position of the phenyl substituent proceeds efficiently with HNO3/H2SO4 .

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